N-carbamoyl-D-valine

Description

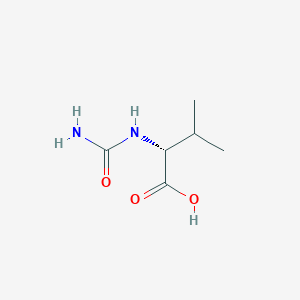

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(carbamoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXMIYHOSFNZKO-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332289 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24809-91-4 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Enzymatic Biotransformations Involving N Carbamoyl D Valine

The Hydantoinase Process: Formation and Hydrolysis of N-Carbamoyl-D-Valine

The hydantoinase process is a well-established biotechnological method for the production of optically pure D-amino acids from racemic 5-monosubstituted hydantoins researchgate.netnih.gov. This process involves the sequential action of at least two enzymes: a hydantoinase and a carbamoylase. Often, a third enzyme, hydantoin (B18101) racemase, is included to maximize the yield by continuously converting the L-hydantoin isomer into the D-isomer, thereby maintaining a substrate pool for the D-hydantoinase.

Stereoselective Hydantoin Hydrolysis by D-Hydantoinase (EC 3.5.2.2)

The initial step in the hydantoinase process involves the action of D-hydantoinase (EC 3.5.2.2). This enzyme catalyzes the stereoselective hydrolysis of the D-enantiomer of a 5-substituted hydantoin, such as 5-isopropylhydantoin, to produce the corresponding N-carbamoyl-D-amino acid. In the context of D-valine synthesis, D-hydantoinase acts on D,L-5-isopropylhydantoin, selectively hydrolyzing the D-isomer to form this compound researchgate.netnih.gov. D-hydantoinases are known to exhibit strict stereospecificity, primarily acting on D-hydantoins and leaving the L-hydantoins largely untouched nih.gov.

N-Carbamoyl-D-Amino Acid Amidohydrolase (D-Carbamoylase, EC 3.5.1.77) Catalyzed Conversion to D-Valine

Following the action of D-hydantoinase, the N-carbamoyl-D-amino acid intermediate, such as this compound, is further processed by D-carbamoylase (EC 3.5.1.77), also known as N-carbamoyl-D-amino acid amidohydrolase. This enzyme catalyzes the hydrolysis of the N-carbamoyl group, releasing ammonia (B1221849) and carbon dioxide, and yielding the free D-amino acid.

D-Carbamoylase (EC 3.5.1.77) is characterized by its strict stereospecificity for N-carbamoyl-D-amino acids. It does not act on the corresponding N-carbamoyl-L-amino acids or other related compounds like N-formyl amino acids expasy.org. Research has indicated that D-carbamoylase exhibits higher activity towards bulky substrates. Specifically, it shows significant activity against N-carbamoyl-D-tryptophan, N-carbamoyl-D-phenylalanine, this compound, and N-carbamoyl-D-leucine mdpi.com. This preference for bulkier substrates is advantageous for the synthesis of a wide range of D-amino acids.

Table 1: Substrate Specificity of D-Carbamoylase (Qualitative)

| Substrate | Relative Activity |

| N-carbamoyl-D-tryptophan | High |

| N-carbamoyl-D-phenylalanine | High |

| This compound | High |

| N-carbamoyl-D-leucine | High |

| N-carbamoyl-D-alanine | Moderate/High |

| N-carbamoyl-L-amino acids | None detected |

| N-formyl amino acids | None detected |

| N-carbamoyl-sarcosine | None detected |

| N-carbamoyl-citrulline | None detected |

| N-carbamoyl-allantoin | None detected |

| N-carbamoyl-ureidopropanoate | None detected |

The catalytic mechanism of D-carbamoylase involves a conserved Cys-Glu-Lys triad (B1167595), which is crucial for its enzymatic activity mdpi.comebi.ac.uk. The mechanism proceeds via an acylation-deacylation pathway. Initially, the cysteine residue (e.g., Cys172) acts as a nucleophile, attacking the carbonyl carbon of the N-carbamoyl group. The glutamate (B1630785) residue (e.g., Glu47) functions as a general base, facilitating this nucleophilic attack by deprotonating the cysteine. A lysine (B10760008) residue (e.g., Lys127) helps stabilize the tetrahedral transition state mdpi.comebi.ac.uk. This leads to the formation of an acyl-enzyme intermediate, with the release of ammonia. Subsequently, a water molecule, activated by the glutamate residue (acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate, leading to deacylation and the release of the free D-amino acid, regenerating the enzyme ebi.ac.uk. Structural studies, including X-ray crystallography and molecular docking, have identified specific amino acid residues and loops that are critical for substrate binding and catalytic efficiency, such as Arg176 and Asn173, which form hydrogen bonds with substrates like N-carbamoyl-D-tryptophan mdpi.comresearchgate.netresearchgate.netnih.gov.

The genes encoding D-carbamoylase have been successfully cloned and expressed in heterologous hosts, most notably Escherichia coli mdpi.comgoogle.comnih.gov. This approach allows for the overproduction of the enzyme, facilitating its purification and application in industrial biotransformations. However, challenges such as the formation of insoluble inclusion bodies during overexpression in E. coli have been reported mdpi.comnih.gov. Strategies to overcome these issues include optimizing expression conditions (e.g., lower incubation temperatures) and using mild detergents like N-lauroylsarcosine for solubilization mdpi.comnih.gov.

Significant efforts have been directed towards engineering D-carbamoylase to enhance its catalytic efficiency, thermostability, and substrate specificity. For instance, site-directed mutagenesis and structure-guided evolution have yielded variants with substantially improved catalytic efficiency and reduced substrate binding affinity (Km) researchgate.netacs.orgacs.org. Variants have demonstrated increased thermostability, with one mutant (M4Th3) exhibiting a half-life of 36.5 hours at 40 °C, a significant improvement over the wild-type acs.org. Co-expression of D-hydantoinase and D-carbamoylase genes in engineered E. coli strains has also been successfully implemented to create efficient whole-cell biocatalysts for the hydantoinase process nih.govresearchgate.net.

Table 2: Engineering Enhancements in D-Carbamoylase

| Enzyme Variant/Study Focus | Key Modification/Observation | Improvement Metric | Reference |

| Variant M4 (NiHyuC) | Random mutagenesis and structure-guided evolution (D187N/A200N/S207A/R211G) | 43-fold increase in catalytic efficiency (kcat/Km); 21-fold reduction in Km | acs.org |

| Variant M4Th3 | Ancestral sequence reconstruction and greedy-oriented iterative combinatorial mutagenesis (S202P/E208D/R277L) | Half-life at 40 °C increased from 1.3 h to 36.5 h (approx. 28.5-fold increase) | acs.org |

| Higher conversion ratio of N-carbamoyl-D-tryptophan at 40 °C (96.4% vs. 64.1% for M4) | |||

| Pseudomonas D-carbamoylase | Optimization of expression conditions (e.g., incubation at 28 °C) or treatment with N-lauroylsarcosine for soluble state | Improved solubility and accessibility of the enzyme | mdpi.com |

| Agrobacterium radiobacter | Cloning and expression in E. coli using ColE1-derived plasmids | 150-fold increase in specific enzyme activity compared to pSC101-derived plasmids | researchgate.net |

Compound List

this compound

D-valine

D-hydantoinase (EC 3.5.2.2)

Hydantoin racemase (EC 5.1.99.5)

D-carbamoylase (EC 3.5.1.77) / N-carbamoyl-D-amino acid amidohydrolase

5-isopropylhydantoin

D,L-5-isopropylhydantoin

N-carbamoyl-D-tryptophan

N-carbamoyl-D-phenylalanine

N-carbamoyl-D-leucine

N-carbamoyl-D-alanine

N-carbamoyl-L-amino acids

N-formyl amino acids

N-carbamoyl-sarcosine

N-carbamoyl-citrulline

N-carbamoyl-allantoin

N-carbamoyl-ureidopropanoate

Ammonia

Carbon dioxide

Hydantoins

L-hydantoins

D-hydantoins

Iii. Chemical Synthesis Routes for N Carbamoyl D Valine

Laboratory-Scale Preparation of N-Carbamoyl-D-Valine

The laboratory-scale preparation of this compound commonly utilizes the reaction between D-valine and a source of cyanate (B1221674) ions. Potassium cyanate (KOCN) or sodium cyanate (NaOCN) are frequently employed carbamoylating agents for this purpose psu.edursc.orggoogle.com. The reaction is typically carried out in an aqueous medium, often buffered to maintain a slightly alkaline pH, generally between 7 and 9 psu.eduresearchgate.net. This pH range is considered optimal for maximizing the reaction efficiency between the amino group of D-valine and the cyanate ion, while minimizing cyanate hydrolysis psu.eduresearchgate.net.

The reaction proceeds via a nucleophilic attack of the amino group of D-valine on the electrophilic carbon of the cyanate ion, forming the N-carbamoyl linkage. Moderate temperatures, ranging from ambient to around 50°C, are generally sufficient, with reaction times varying from a few hours to overnight, depending on the specific conditions psu.eduresearchgate.net. Following the reaction, this compound is typically isolated by adjusting the pH of the solution, often through acidification, which can lead to precipitation or facilitate extraction. Further purification can be achieved through recrystallization from suitable solvents, such as water or ethanol/water mixtures psu.edu.

Synthetic Pathways for N-Carbamoylated Valine Adducts

While the primary focus is on the synthesis of this compound itself, related synthetic pathways involve its formation as an intermediate or its use in creating derivatives. Research into the "hydantoinase process" for producing D-amino acids highlights the role of N-carbamoyl-D-amino acids as crucial intermediates mdpi.comnih.govsemanticscholar.orgresearchgate.netnih.govgoogle.com. In this biocatalytic approach, D-hydantoinase converts hydantoins into N-carbamoyl-D-amino acids, which are then hydrolyzed by D-carbamoylase to yield the free D-amino acid mdpi.comnih.govresearchgate.net. For instance, D-valine is produced via the this compound intermediate in this cascade semanticscholar.orgnih.gov.

Another area of research involves the use of N-carbamoyl amino acids (CAAs) as precursors for amino acid N-carboxyanhydrides (NCAs) through nitrosation reactions nih.govresearchgate.net. While this pathway focuses on a subsequent transformation, the synthesis of the CAA, such as this compound, is the initial critical step. These pathways underscore the significance of this compound as a building block or intermediate in the synthesis of more complex molecules or enantiomerically pure amino acids.

Precursor Compounds and Reaction Conditions

The synthesis of this compound relies on specific precursor compounds and carefully controlled reaction conditions to ensure efficient conversion and product purity.

Precursor Compounds:

D-Valine: The primary amino acid substrate.

Carbamoylating Agents:

Potassium cyanate (KOCN) psu.edursc.orggoogle.comresearchgate.net

Sodium cyanate (NaOCN) psu.eduresearchgate.net

Urea (less common for direct N-carbamoylation of free amino acids, but relevant in other contexts) nih.gov

Solvents: Primarily water psu.edursc.orgresearchgate.net.

Buffers: Used to maintain optimal pH. Common examples include phosphate (B84403) buffers or bicarbonate buffers psu.edunih.gov.

Acids: For product isolation (e.g., hydrochloric acid, phosphoric acid) rsc.orgnih.govgoogle.com.

Reaction Conditions:

pH: Typically maintained in a slightly alkaline range, often between pH 7.0 and 9.0, to favor the reaction between the amino group and cyanate psu.eduresearchgate.net.

Temperature: Moderate temperatures are generally employed, ranging from room temperature (20-25°C) up to 50-65°C, with optimal ranges often cited between 40-50°C for efficient reaction and reasonable reaction times psu.eduresearchgate.netnih.gov.

Reaction Time: Varies from a few hours (e.g., 4-6 hours) to overnight (e.g., 12-48 hours), depending on temperature, pH, and concentration psu.eduresearchgate.netnih.gov.

Concentration: Reactant concentrations are adjusted to optimize yield and reaction rate, with typical molar ratios of carbamoylating agent to amino acid often exceeding 1:1 (e.g., 2.2 equivalents of KOCN) psu.edursc.org.

Agitation: Continuous stirring is crucial for ensuring proper mixing of reactants and maintaining uniform reaction conditions.

Isolation and Purification:

Acidification: Lowering the pH (e.g., to pH 2-3) often precipitates the this compound or makes it amenable to extraction.

Crystallization: Recrystallization from water or water-ethanol mixtures is a common purification method.

Chromatography: While less common for simple lab-scale preparation, chromatographic techniques might be employed for higher purity requirements or complex mixtures.

Iv. Analytical Methodologies for N Carbamoyl D Valine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of N-carbamoyl-D-valine, providing the means to separate it from complex mixtures and accurately determine its concentration. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used techniques.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of this compound and other amino acid derivatives. The separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A common approach involves a gradient elution with a mixture of an aqueous buffer (often containing a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Detection is frequently performed using an ultraviolet (UV) detector, as the carbamoyl (B1232498) group provides sufficient chromophoric activity for detection at low wavelengths, typically around 210 nm. The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration of a reference standard. In the context of biocatalytic synthesis, HPLC is invaluable for monitoring the progress of the reaction by measuring the consumption of the substrate and the formation of the this compound intermediate and the final D-valine product.

Table 1: Representative HPLC Conditions for the Analysis of N-Carbamoyl-Amino Acids

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the HPLC analysis of N-carbamoyl-amino acids. The exact parameters may need to be optimized for specific applications and instrumentation.

Liquid chromatography-mass spectrometry combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This hyphenated technique is particularly useful for the analysis of this compound in complex biological matrices, where co-eluting compounds might interfere with UV detection. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer.

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in the selected reaction monitoring (SRM) mode. In this mode, a specific precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides a high degree of specificity and allows for accurate quantification even at very low concentrations. The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of the method by correcting for matrix effects and variations in instrument response. nih.gov

Spectroscopic Approaches in Structural Elucidation of Related Carbamoyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the protons of the valine side chain (isopropyl group), the α-proton, and the protons of the carbamoyl group. researchgate.net The chemical shifts of these protons would be influenced by their chemical environment. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular weight. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the carbamoyl group or fragments from the valine side chain, which can be used to confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamoyl group, as well as the characteristic bands for the carboxylic acid and amino acid backbone.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the isopropyl protons, α-proton, and NH₂ protons of the carbamoyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons (carbamoyl and carboxyl), the α-carbon, and the carbons of the isopropyl side chain. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of this compound. Characteristic fragment ions upon collision-induced dissociation. |

| IR Spec. | Absorption bands for N-H, C=O (amide and carboxylic acid), and C-H stretches. |

This table is a representation of the expected spectroscopic data based on the structure of this compound and data from related compounds.

Enantiomeric Purity Assessment in Biocatalytic Processes

In the biocatalytic production of D-amino acids, such as D-valine, via the hydantoinase pathway, this compound is a key intermediate. The stereospecificity of the N-carbamoylamino acid amidohydrolase is critical for obtaining a high enantiomeric purity of the final D-amino acid product. nih.gov Therefore, analytical methods to assess the enantiomeric purity of this compound are essential for process monitoring and quality control.

The primary technique for determining the enantiomeric excess (ee) of this compound is chiral high-performance liquid chromatography (chiral HPLC). This can be achieved through two main approaches:

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of N-carbamoyl-valine. The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics, and polysaccharide derivatives. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers.

Indirect Chiral HPLC: In this approach, the N-carbamoyl-DL-valine mixture is first derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). The relative peak areas of the two diastereomers correspond to the enantiomeric composition of the original sample.

The enantiomeric excess is then calculated using the peak areas of the D- and L-enantiomers (or their corresponding diastereomers) obtained from the chromatogram.

Table 3: Approaches for Enantiomeric Purity Assessment of N-Carbamoyl-Valine

| Method | Principle | Key Considerations |

|---|---|---|

| Direct Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Selection of appropriate chiral column and mobile phase for optimal resolution. |

| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | The derivatization reaction should be quantitative and not cause racemization. |

V. Biochemical Significance and Derivative Research

N-Carbamoyl-D-Valine as a Chiral Building Block in D-Amino Acid Production

This compound is a crucial intermediate in the biotechnological production of D-valine, a significant chiral precursor for pharmaceuticals and agrochemicals. nih.gov The primary method for this synthesis is the "hydantoinase process," a multi-enzyme cascade that efficiently converts racemic starting materials into enantiomerically pure D-amino acids. nih.govnih.gov This process is a prime example of a dynamic kinetic resolution, offering high yields and excellent enantioselectivity. nih.gov

The process begins with a racemic mixture of a 5-monosubstituted hydantoin (B18101) derivative, such as D,L-5-isopropylhydantoin for the production of D-valine. nih.gov A hydantoin racemase first catalyzes the racemization of the L-hydantoin to the D-form. Subsequently, a D-hydantoinase selectively hydrolyzes the D-hydantoin to the corresponding N-carbamoyl-D-amino acid; in this case, this compound. nih.gov The final step involves the hydrolysis of this compound by a D-carbamoylase (also known as N-carbamoyl-D-amino acid amidohydrolase) to yield the desired D-valine, along with ammonia (B1221849) and carbon dioxide. nih.govwikipedia.org

Microorganisms such as Agrobacterium radiobacter are often utilized as whole-cell biocatalysts because they possess the necessary D-hydantoinase and D-carbamoylase enzymes. researchgate.netbiomart.cn The enzymatic production of D-valine using this method has achieved high conversion rates, reaching 88% in 48 hours when starting with 50 g/L of D,L-5-isopropylhydantoin. nih.gov

| Enzyme | EC Number | Function | Substrate | Product |

|---|---|---|---|---|

| Hydantoin Racemase | EC 5.1.1.13 | Catalyzes the interconversion of L- and D-hydantoins. | L-5-isopropylhydantoin | D-5-isopropylhydantoin |

| D-Hydantoinase | EC 3.5.2.2 | Stereoselectively hydrolyzes the D-hydantoin. | D-5-isopropylhydantoin | This compound |

| D-Carbamoylase | EC 3.5.1.77 | Hydrolyzes the N-carbamoyl-D-amino acid to the final D-amino acid. | This compound | D-Valine |

Research on N-Carbamoylated Amino Acid Derivatives and Adducts

The synthesis of N-carbamoylated amino acids is essential for various research applications, including their use as standards in enzymatic assays and for structural studies. Several chemical methods have been developed to prepare these compounds.

A common laboratory procedure involves the reaction of an amino acid with potassium cyanate (B1221674) in an aqueous solution. researchgate.net This method provides a straightforward route to N-carbamoyl derivatives. The process typically involves dissolving the amino acid and potassium cyanate in water, followed by heating to facilitate the carbamoylation reaction. researchgate.net In vivo, a similar reaction occurs where isocyanic acid, which is in equilibrium with urea, carbamoylates the free α-amino groups of amino acids, converting them into carbamoyl-amino acids (C-AAs). nih.gov

Other synthetic strategies have been explored to broaden the scope and efficiency of carbamoylation. For instance, carbamoylimidazolium salts have been developed as effective N,N-disubstituted carbamoylating reagents that react in high yields with various nucleophiles, including amines. organic-chemistry.org More recently, photoredox catalysis has emerged as a mild and efficient method for synthesizing α-amino acid amide derivatives through imine carbamoylation, utilizing 4-amido Hantzsch ester derivatives as carbamoyl (B1232498) radical precursors under blue light irradiation. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Carbamoylation | Amino Acid, Potassium Cyanate, Water | A straightforward, common laboratory procedure. | researchgate.net |

| Carbamoylation by Nitrosoureas | Amino Acid, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | Results in carbamoylation of α-amino and ε-amino groups. | nih.gov |

| Carbamoylimidazolium Salts | Carbamoylimidazolium Salt, Amine | Efficient reagents that react in high yields without requiring purification. | organic-chemistry.org |

| Photoredox Catalysis | N-aryl imines, 4-amido Hantzsch ester, Photocatalyst (3DPAFIPN) | Mild, operationally simple method using visible light. | organic-chemistry.org |

Structural analysis, primarily through X-ray crystallography, has provided significant insights into the molecular basis of substrate recognition and catalysis by enzymes that act on N-carbamoyl-D-amino acids, such as D-carbamoylase (D-NCAase). nih.gov The crystal structure of D-NCAase from Agrobacterium radiobacter has been solved to a high resolution, revealing a homotetrameric assembly and a four-layer α/β fold. nih.gov

Studies of D-carbamoylase in complex with various substrates and inhibitors have elucidated the architecture of the active site. researchgate.net Molecular docking and dynamics simulations have complemented these experimental structures, showing that the enzyme's binding pocket has a preference for bulky N-carbamoyl-D-amino acids, including this compound, N-carbamoyl-D-leucine, and N-carbamoyl-D-tryptophan. mdpi.com This substrate preference is consistent with in vitro activity assays. mdpi.com

The proposed catalytic mechanism for D-NCAase involves a triad (B1167595) of residues, Cys172, Glu47, and Lys127, which is similar to the Cys-Asp-Lys site found in N-carbamoylsarcosine amidohydrolase, suggesting a convergent evolution of catalytic function. nih.gov Site-directed mutagenesis of conserved histidine residues (His129, His144, and His215) has demonstrated their importance in maintaining the stable conformation of the catalytic cleft. nih.gov As of late 2007, several structures for this class of enzymes have been deposited in the Protein Data Bank (PDB), providing a wealth of information for understanding their function and for protein engineering efforts. wikipedia.org

| PDB Code | Enzyme Source | Description | Reference |

|---|---|---|---|

| 1ERZ | Agrobacterium radiobacter | Crystal structure of D-NCAase | wikipedia.orgnih.gov |

| 1UF4 | Agrobacterium sp. | Complex with N-carbamoyl-D-norvaline | wikipedia.org |

| 1UF5 | Agrobacterium sp. | Complex with D-norvaline | wikipedia.org |

| 1UF7 | Agrobacterium sp. | Complex with N-carbamoyl-D-glutamate | wikipedia.org |

| 1UF8 | Agrobacterium sp. | Complex with D-glutamate | wikipedia.org |

Vi. Advanced Research Perspectives and Methodological Innovations

Directed Evolution and Protein Engineering of Enzymes Interacting with N-Carbamoyl-D-Valine

The precise manipulation and optimization of enzymes that interact with this compound are central to biotechnological applications. Directed evolution and protein engineering techniques offer powerful strategies to enhance enzyme activity, specificity, and stability. For instance, D-carbamoylases, a class of amidohydrolases that catalyze the hydrolysis of N-carbamoylated amino acids, are key enzymes in the bioconversion of hydantoins to D-amino acids. Research has focused on modifying these enzymes to improve their performance.

Through techniques such as random and site-directed mutagenesis, researchers have successfully generated thermostable mutants of D-carbamoylase. These engineered variants demonstrate modulated catalytic functions, allowing for more efficient processing of substrates like this compound under a wider range of industrial conditions mdpi.com. Protein engineering efforts have also focused on optimizing enzyme expression and activity within host organisms, such as E. coli. By strategically cloning genes for enzymes like D-carbamoylase closer to promoters in polycistronic structures, researchers can achieve higher enzymatic activity and prevent the accumulation of intermediate products like N-carbamoyl-D-amino acids, thereby streamlining bioconversion processes researchgate.net. The strict enantiospecificity of enzymes like D-carbamoylase and D-hydantoinase makes them ideal candidates for kinetic resolution processes, enabling the production of optically pure D-amino acids, with this compound serving as a key intermediate in some pathways researchgate.net.

Computational Modeling and Simulation of Enzyme-Substrate Interactions

Computational approaches provide invaluable insights into the molecular mechanisms governing the interaction between enzymes and this compound. Techniques such as molecular docking and in silico analysis allow researchers to predict binding affinities and understand the structural basis of enzyme specificity. Studies involving D-carbamoylase (DCase) have utilized in silico data that aligns well with observed enzyme activity against various N-carbamoylated amino acids, including this compound mdpi.com.

Structural analyses, including the modeling of substrate binding within enzyme active sites, are critical. For example, the binding mode of this compound within the active site of DCase has been used as a template for modeling interactions with other substrates nih.gov. These computational models help identify key amino acid residues involved in substrate recognition and catalysis, guiding further protein engineering efforts. The calculated binding free energies for this compound and related compounds with DCase provide quantitative data on their interaction strengths.

| Substrate | Calculated Binding Free Energy (kcal/mol) |

| N-carbamoyl-para-hydroxy-D-phenylglycine | -4.9 |

| This compound | -4.19 |

| N-carbamoyl-D-phenylalanine | -4.2 |

| N-carbamoyl-D-phenylglycine | -3.8 |

| N-carbamoyl-D-leucine | -3.7 |

| N-carbamoyl-D-methionine | -2.8 |

Data derived from in silico analysis of D-carbamoylase interactions mdpi.com.

Systems Biology Approaches to Branched-Chain Amino Acid and Carbamoyl (B1232498) Metabolism

Integrating the role of this compound into broader metabolic networks requires systems biology approaches. These methodologies examine how this compound and its associated enzymes fit within the complex web of branched-chain amino acid and carbamoyl metabolism. For instance, an observed accumulation of this compound can indicate a metabolic bottleneck or a regulatory point, potentially due to lower activity of downstream enzymes like D-carbamoylase on this specific substrate researchgate.net.

Compound List:

this compound

Valine

D-valine

N-carbamoyl-D-amino acids

N-carbamoyl-L-amino acids

D-amino acids

L-amino acids

N-carbamoyl-para-hydroxy-D-phenylglycine

N-carbamoyl-D-methionine

N-carbamoyl-D-phenylglycine

N-carbamoyl-D-phenylalanine

N-carbamoyl-D-leucine

N-carbamoyl-β-amino acids

N-carbamoyl-glycine

N-carbamoyl-β-alanine

5,6-dihydrouracil

5,6-dihydrothymine

DL-5-isopropylhydantoin

N-carbamoyl-D-tert-leucine

D-tert-leucine

L-tert-butylhydantoin

L-isopropylhydantoin

DL-5-monosubstituted hydantoins

D-p-hydroxyphenylglycine (D-HPG)

Q & A

Q. What are the established laboratory synthesis protocols for N-carbamoyl-D-valine, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting D-valine with carbamoyl chloride derivatives under controlled pH (8–10) and temperature (4–25°C). Solvent selection (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., triethylamine) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures product purity. Characterization should include -NMR, -NMR, and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound purity and stability under varying conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is preferred for quantifying purity. For stability studies, use accelerated degradation tests (e.g., thermal stress at 40–60°C, pH variations) coupled with LC-MS to identify degradation products. Solid-state characterization via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Advanced Research Questions

Q. How do structural features of D-carbamoylase enzymes determine substrate specificity for this compound?

- Methodological Answer : Structural studies of homologous enzymes (e.g., β-ureidopropionase) reveal that substrate specificity is governed by active-site loops and residue interactions. For example, the crystal structure of Pseudomonas D-carbamoylase (PDB: 1uf7) shows a conserved cysteine residue (Cys-100) critical for nucleophilic attack on the carbamoyl group. Mutagenesis experiments (e.g., C100A) combined with molecular docking can validate binding interactions. Comparative analysis of substrate-bound vs. ligand-free enzyme conformations (via cryo-EM or X-ray crystallography) elucidates conformational changes .

Q. How can contradictions in substrate specificity data between homologous enzymes (e.g., D-carbamoylase vs. β-ureidopropionase) be resolved?

- Methodological Answer : Contradictions arise from differences in active-site flexibility or non-conserved residues. To resolve these:

- Perform kinetic assays (, ) with this compound and structural analogues (e.g., N-carbamoyl-D-leucine).

- Use site-directed mutagenesis to swap key residues (e.g., loop regions) between enzymes and measure activity changes.

- Computational simulations (MD, QM/MM) can model substrate-enzyme interactions and predict specificity determinants .

Q. What experimental designs are recommended for studying the allosteric regulation of this compound hydrolysis?

- Methodological Answer :

- Kinetic Analysis : Measure enzyme activity under varying substrate concentrations and allosteric modulators (e.g., ATP, metal ions). Use Hill coefficients to identify cooperative effects.

- Structural Probes : Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes upon substrate binding.

- Mutagenesis : Target putative allosteric sites (e.g., subunit interfaces) to disrupt regulatory networks and assess hydrolysis rates .

Data Analysis and Reproducibility

Q. How should researchers address variability in enzymatic activity data for this compound hydrolysis across studies?

- Methodological Answer : Variability often stems from differences in enzyme sources (e.g., recombinant vs. wild-type), assay conditions (pH, temperature), or substrate purity. Standardize protocols by:

- Using recombinant enzymes with verified activity (e.g., His-tagged D-carbamoylase).

- Validating substrate purity via HPLC before assays.

- Reporting detailed kinetic parameters (, ) and error margins in publications. Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry) .

Key Data from Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.